Oxybenzone-d3
Description
Properties
Molecular Formula |
C₁₄H₉D₃O₃ |
|---|---|
Molecular Weight |
231.26 |
Synonyms |
(2-Hydroxy-4-meth-d3-oxyphenyl)phenylmethanone; 2-Hydroxy-4-meth-d3-oxy-_x000B_benzophenone; 2-Benzoyl-5-meth-d3-oxyphenol; 4-Meth-d3-oxy-2-hydroxybenzophenone; ASL 24-d3; Aduvex 24-d3; Advastab 45-d3; Anuvex-d3; Benzophenone-d3 3; Chimassorb-d3 90; Cyasor |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Oxybenzone D3
Synthetic Methodologies for Deuterium (B1214612) Incorporation
The introduction of deuterium into the oxybenzone (B1678072) structure can be achieved through two main strategies: direct isotopic exchange on the final molecule or the synthesis from deuterated precursors.
Direct deuteration of the pre-formed oxybenzone molecule is an efficient method for incorporating deuterium. This typically involves hydrogen-deuterium (H/D) exchange reactions where labile protons on the aromatic rings are substituted with deuterium from a deuterium source, such as deuterium oxide (D₂O).
One common approach involves acid or base catalysis. rsc.org For phenolic compounds, base-catalyzed exchange using reagents like sodium hydroxide (B78521) in D₂O can facilitate the deprotonation of the relatively acidic protons ortho and para to the hydroxyl group, followed by quenching with a deuteron. rsc.org Similarly, acid-catalyzed methods, employing solid-phase acid catalysts like Amberlyst-15 with D₂O at elevated temperatures, can also achieve regioselective deuteration of phenols.
Transition-metal catalysis offers a powerful and highly selective alternative for C-H bond activation and subsequent deuteration. nih.gov Iridium-based catalysts, such as Crabtree's catalyst, are particularly effective for the ortho-deuteration of aromatic compounds with coordinating groups like ketones. nih.gov In the case of oxybenzone, the carbonyl group can direct the iridium catalyst to selectively activate the C-H bonds at the ortho positions of the unsubstituted phenyl ring, facilitating exchange with a deuterium source. Ruthenium-based catalysts have also been employed for the ortho-deuteration of aromatic ketones, often requiring a transient directing group to achieve high selectivity. nih.gov These reactions typically use D₂O as the deuterium source and can be performed under relatively mild conditions. nih.gov
A summary of common catalytic deuteration approaches applicable to oxybenzone is presented below.
| Method | Catalyst/Reagent | Deuterium Source | Typical Deuteration Position(s) |
| Base-Catalyzed H/D Exchange | Sodium Hydroxide (NaOH) | D₂O | Ortho, para to hydroxyl group |
| Acid-Catalyzed H/D Exchange | Amberlyst-15 | D₂O | Ortho, para to hydroxyl group |
| Iridium-Catalyzed C-H Activation | [Ir(cod)(PCy₃)(py)]PF₆ | D₂O or D₂ gas | Ortho to carbonyl group |
| Ruthenium-Catalyzed HIE | [RuCl₂(p-cymene)]₂ | D₂O | Ortho to carbonyl group (with directing group) |
This table is generated based on general methods for deuterating phenols and aromatic ketones.
An alternative to direct exchange is a bottom-up approach where the final molecule is constructed from isotopically labeled starting materials. The standard synthesis of oxybenzone involves the Friedel-Crafts acylation of 3-methoxyphenol (B1666288) with benzoyl chloride. chemicalbook.com Therefore, Oxybenzone-d3 can be synthesized by utilizing either deuterated 3-methoxyphenol or deuterated benzoyl chloride.
For instance, to introduce deuterium onto the methoxy-substituted ring, one could start with the synthesis of deuterated 3-methoxyphenol. This can be achieved by first deuterating a precursor like resorcinol (B1680541) via acid-catalyzed exchange with deuterium oxide, and then performing a selective O-methylation. chemicalbook.com
Alternatively, to place deuterium on the other aromatic ring, deuterated benzoyl chloride is required. Benzoyl chloride-d₅ can be synthesized from benzoic acid-d₅ by reacting it with thionyl chloride. biomedres.us The resulting deuterated benzoyl chloride can then be reacted with standard 3-methoxyphenol in a Friedel-Crafts reaction to yield Oxybenzone-d₃ (specifically, Oxybenzone-d₅ in this case). This precursor strategy allows for precise control over the location of the deuterium labels.
Isotopic Exchange Reactions and Catalytic Deuteration Approaches
Isotopic Enrichment and Purity Determination
Following synthesis, it is imperative to confirm the position of the deuterium atoms and to quantify the isotopic enrichment. This is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). rsc.org
NMR spectroscopy is an indispensable tool for structural verification and isotopic analysis. rsc.org In ¹H NMR spectroscopy, the incorporation of a deuterium atom at a specific position results in the disappearance or significant reduction of the corresponding proton signal's intensity. rsc.org By integrating the remaining proton signals and comparing them to a non-deuterated internal standard or a signal from an unlabeled portion of the molecule, the degree of deuteration at each site can be calculated.
For direct observation, ²H (Deuterium) NMR spectroscopy can be used. This technique detects the deuterium nuclei directly, providing a spectrum where peaks correspond to the chemical shifts of the incorporated deuterium atoms. This confirms the exact locations of the labels on the aromatic rings. nih.gov
The following table shows hypothetical ¹H NMR data for Oxybenzone and the expected changes for an this compound isotopologue where the three protons on the methoxy (B1213986) group have been replaced by deuterium.
| Assignment | Exemplary ¹H Chemical Shift (ppm) for Oxybenzone | Expected ¹H Chemical Shift (ppm) for OCH₃-d₃ Analog | Integration Change |
| -OCH₃ | 3.85 (s, 3H) | - | Signal disappears |
| Aromatic H | 6.50 - 7.80 (m, 8H) | 6.50 - 7.80 (m, 8H) | No change |
| -OH | 12.5 (s, 1H) | 12.5 (s, 1H) | No change |
This table contains representative data for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining isotopic purity and the distribution of isotopologues. nih.gov HRMS can measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the clear separation of signals from the unlabeled compound (M), the desired deuterated compound (e.g., M+3 for a d3 label), and other isotopologues (M+1, M+2, etc.). researchgate.net
By analyzing the full scan mass spectrum, the relative abundance of each isotopologue can be determined. The isotopic purity is calculated as the percentage of the desired deuterated species relative to the sum of all detected isotopologues of the compound. nih.govresearchgate.net This analysis confirms the success of the labeling and provides a precise value for the isotopic enrichment, which is critical for its use as an internal standard. rsc.org
The table below illustrates the expected isotopic distribution for a sample of this compound with high isotopic enrichment.
| Isotopologue | Description | Theoretical Mass (amu) | Expected Relative Abundance (%) |
| M+0 | Unlabeled Oxybenzone (C₁₄H₁₂O₃) | 228.0786 | < 1% |
| M+1 | Contains one D or ¹³C | ~229 | < 2% |
| M+2 | Contains two D or combinations | ~230 | < 5% |
| M+3 | Target this compound (C₁₄H₉D₃O₃) | 231.0975 | > 90% |
| M+4 | Contains four D or combinations | ~232 | < 2% |
This table presents a hypothetical distribution for a highly enriched sample and is for illustrative purposes. Actual masses and abundances are determined experimentally.
Advanced Analytical Methodologies Utilizing Oxybenzone D3 As an Internal Standard
Quantitative Analysis of Oxybenzone (B1678072) in Complex Matrices
The accurate measurement of oxybenzone in diverse and complex samples, from environmental waters to biological fluids, relies on robust analytical techniques. The use of Oxybenzone-d3 as an internal standard is crucial for correcting analytical variability, including potential losses during sample preparation and fluctuations in instrument response. scispace.comcsic.es This ensures high accuracy and precision in the final reported concentrations.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying trace levels of compounds like oxybenzone in complex mixtures. Its high selectivity and sensitivity make it a preferred method for bioanalytical and environmental studies. nih.govresearchgate.net In a typical LC-MS/MS method, a known amount of this compound is added to the sample at the beginning of the preparation process. usda.gov The sample then undergoes extraction, often using solid-phase extraction (SPE) to isolate the analytes from matrix components. researchgate.netpsu.edu
The extracted sample is then injected into a liquid chromatograph. Chromatographic separation is commonly achieved on a reverse-phase C18 column. researchgate.netacs.org The mobile phase often consists of a mixture of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic solvent (such as methanol (B129727) or acetonitrile), run in either an isocratic or gradient mode to separate oxybenzone from other compounds. usda.govresearchgate.net
Following chromatographic separation, the eluent is introduced into the mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity. In MRM, a specific precursor ion for both oxybenzone and the this compound internal standard is selected and fragmented, and then a specific product ion for each is monitored. researchgate.net For instance, the deprotonated oxybenzone molecule (m/z 227) can be monitored in negative ion mode. acs.orgnih.gov The near-identical retention times and ionization efficiencies of oxybenzone and this compound ensure that any variation during the process affects both compounds equally. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification, providing a highly accurate measurement. scispace.com
Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of semi-volatile compounds like oxybenzone. For GC-MS analysis, analytes often need to be derivatized to increase their volatility and thermal stability. nih.gov A common derivatizing agent is N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA). nih.gov As with LC-MS/MS, this compound is added as an internal standard prior to sample preparation. nih.gov
Sample preparation might involve liquid-liquid extraction or solid-phase extraction. researchgate.net The extract is then concentrated and derivatized. The analysis is performed on a GC system, often equipped with a low-bleed capillary column (e.g., VF-5ms or HP-5MS), which separates compounds based on their boiling points and interactions with the stationary phase. csic.esnih.gov The oven temperature is programmed to ramp up gradually to achieve effective separation. nih.gov
After separation, the compounds enter the mass spectrometer, which is typically operated in selected ion monitoring (SIM) mode. csic.es This mode focuses on specific mass-to-charge ratio (m/z) fragments characteristic of the derivatized oxybenzone and this compound, enhancing sensitivity and selectivity. nih.gov The use of the deuterated internal standard is critical for correcting any variability in the derivatization reaction efficiency and injection volume, leading to precise quantification. nih.gov
Optimizing analytical methods is essential for achieving the best possible performance. This involves fine-tuning both the chromatographic separation and the mass spectrometric detection.
Chromatographic Optimization: For LC methods, optimization focuses on the mobile phase composition, column type, and flow rate to achieve good peak shape and resolution between oxybenzone and any interfering compounds. researchgate.net Studies have shown that varying the ratio of methanol to water in the mobile phase significantly affects the retention time and resolution of oxybenzone. researchgate.net A mobile phase of 93:7 (v/v) methanol to water has been identified as optimal in some HPLC applications, providing a good balance of retention time, peak area, and resolution. researchgate.net For LC-MS/MS, gradients are often used, for example, transitioning from a lower to a higher percentage of organic solvent to elute compounds effectively. usda.govacs.org The column temperature is also controlled to ensure reproducible retention times. spectroscopyonline.com
For GC methods, the oven temperature program is a critical parameter. The initial temperature, ramp rates, and final hold times are adjusted to maximize the separation of analytes. nih.gov The choice of carrier gas (typically helium) and its flow rate are also optimized for efficiency. nih.gov
Mass Spectrometric Optimization: In MS/MS detection, the parameters for the specific analyte and internal standard must be optimized. This includes selecting the ionization mode (positive or negative electrospray ionization for LC-MS) and tuning the ion source parameters like spray voltage and capillary temperature. acs.orgspectroscopyonline.com For MRM analysis, the precursor and product ions, as well as the collision energy for fragmentation, are optimized to produce the strongest and most stable signal for both oxybenzone and this compound. acs.org This ensures maximum sensitivity and specificity for quantification.
Application of Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Rigorous Method Validation and Performance Metrics
Before an analytical method can be used for routine analysis, it must undergo rigorous validation to demonstrate that it is reliable, accurate, and fit for its intended purpose. pharmacophorejournal.com Method validation assesses several key performance parameters.
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration span over which this linearity holds true. researchgate.net To assess this, a series of calibration standards at different concentrations are prepared and analyzed. A calibration curve is constructed by plotting the instrument response (as the ratio of the analyte peak area to the internal standard peak area) against the known concentration of the analyte. spectroscopyonline.com
The relationship is typically evaluated using a linear least-squares regression model. spectroscopyonline.com The quality of the fit is assessed by the coefficient of determination (R²), with values greater than 0.99 generally considered indicative of good linearity. researchgate.netmdpi.com For example, a validated UHPLC-MS/MS method for oxybenzone in human plasma demonstrated excellent linearity over the range of 0.40 to 300.00 ng/mL. researchgate.net Similarly, an HPLC method for sunscreens showed a high correlation (r = 0.9995) for oxybenzone. researchgate.netnasetjournal.com
| Analytical Method | Matrix | Linear Range | Coefficient of Determination (R²) or Correlation (r) | Reference |
|---|---|---|---|---|
| UHPLC-MS/MS | Human Plasma | 0.40–300.00 ng/mL | Not specified, but validated as per FDA guidance | researchgate.net |
| HPLC-UV | Sunscreen | Not specified | r = 0.9995 | researchgate.netnasetjournal.com |
| Spectrophotometry | Cosmetic Products | 2.5–50 µg/cm³ | Not specified, but described as linear | researchgate.net |
The limit of detection (LOD) and limit of quantitation (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected by the instrument, though not necessarily quantified with acceptable accuracy and precision. globalresearchonline.net The LOQ is the lowest concentration that can be measured with a defined level of accuracy and precision. globalresearchonline.net
These limits are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal, with an S/N of 3:1 commonly used for the LOD and 10:1 for the LOQ. globalresearchonline.net Alternatively, they can be calculated from the standard deviation of the response of blank samples and the slope of the calibration curve. globalresearchonline.net For instance, the LOD can be calculated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve. globalresearchonline.net The use of a deuterated internal standard like this compound is crucial for achieving the low detection limits required for monitoring trace levels of oxybenzone in environmental and biological samples. researchgate.netmdpi.com
| Analytical Method | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| GC-MS/MS | Wastewater | 1.00–10.8 ng/L | 3.00–32.3 ng/L | researchgate.net |
| HPLC-UV | Sunscreen | 0.35 µg/mL | 1.15 µg/mL | researchgate.netnasetjournal.com |
*Values represent the range for several benzophenone (B1666685) derivatives, including oxybenzone.
Evaluation of Precision, Accuracy, and Matrix Effects
The primary function of an internal standard like this compound is to compensate for analytical variability, thereby enhancing the precision and accuracy of the quantification of the target analyte, oxybenzone. Precision refers to the closeness of repeated measurements of the same sample, while accuracy denotes the proximity of a measured value to the true value. Matrix effects, which are the alteration of analyte response due to co-eluting substances from the sample matrix, represent a significant challenge in analytical chemistry, particularly in complex samples like biological fluids and environmental extracts. nih.govchromatographyonline.com
Precision and Accuracy
The use of a deuterated internal standard such as this compound is a well-established strategy to improve both precision and accuracy in quantitative analysis. texilajournal.com By adding a known and constant amount of this compound to all calibration standards, quality control samples, and unknown samples prior to any sample processing steps, any loss of analyte during extraction, or fluctuations in instrument response, will be mirrored by the internal standard. The analyte's response is then normalized to the internal standard's response, effectively canceling out these variations.
In a study validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of oxybenzone in human plasma, this compound was used as the internal standard. ama-assn.org The validation summary demonstrated high levels of precision and accuracy. For instance, intra-day and inter-day precision are typically evaluated by analyzing replicate quality control (QC) samples at multiple concentration levels. The coefficient of variation (%CV) or relative standard deviation (%RSD) is calculated, with acceptance criteria often set at ≤15% for most concentrations and ≤20% for the lower limit of quantitation (LLOQ). unil.chsemanticscholar.org Accuracy is assessed by comparing the mean measured concentration to the nominal concentration, with acceptance criteria typically within ±15% of the nominal value (±20% at the LLOQ). semanticscholar.org
Table 1: Illustrative Precision and Accuracy Data for Oxybenzone Quantification using this compound as an Internal Standard This table is a representative example based on typical validation results and does not reflect data from a single specific study.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% of Nominal) | Inter-day Accuracy (% of Nominal) |
| LLOQ | 0.5 | 8.5 | 11.2 | 105.4 | 102.8 |
| Low | 1.5 | 6.2 | 7.9 | 98.7 | 99.1 |
| Medium | 50 | 4.8 | 5.5 | 101.3 | 100.5 |
| High | 250 | 3.1 | 4.2 | 97.6 | 98.2 |
Matrix Effects
Matrix effects can lead to either suppression or enhancement of the analyte signal, compromising the accuracy of the results. chromatographyonline.com A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects. Since this compound has nearly identical physicochemical properties to oxybenzone, it co-elutes during chromatographic separation and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. texilajournal.com
The matrix effect is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample matrix to the response of the analyte in a pure solvent. The internal standard-normalized matrix factor should ideally be close to 1, indicating that the internal standard has effectively compensated for the matrix effect. Studies have shown that while internal standards can significantly mitigate matrix effects, they may not always completely eliminate them, especially in highly complex matrices like biosolids. escholarship.orgresearchgate.net In such cases, additional strategies like the standard addition method may be employed alongside the use of an internal standard for the most accurate quantification. escholarship.org
Table 2: Example of Matrix Effect Evaluation for Oxybenzone using this compound This table presents hypothetical data to illustrate the assessment of matrix effects.
| Matrix Source | Analyte Peak Area (Matrix) | IS Peak Area (Matrix) | Analyte Peak Area (Solvent) | IS Peak Area (Solvent) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Plasma Lot 1 | 45,000 | 90,000 | 50,000 | 100,000 | 0.90 | 0.90 | 1.00 |
| Plasma Lot 2 | 42,500 | 85,000 | 50,000 | 100,000 | 0.85 | 0.85 | 1.00 |
| Urine Lot 1 | 55,000 | 110,000 | 50,000 | 100,000 | 1.10 | 1.10 | 1.00 |
| Urine Lot 2 | 52,500 | 105,000 | 50,000 | 100,000 | 1.05 | 1.05 | 1.00 |
Inter-laboratory Harmonization and Quality Control Protocols
Ensuring that analytical results are comparable and reliable across different laboratories is crucial for regulatory monitoring, clinical studies, and environmental assessments. nih.gov The use of standardized methods and quality control protocols, including the mandatory use of specific internal standards like this compound, is fundamental to achieving inter-laboratory harmonization. unil.ch
Inter-laboratory studies, also known as round-robin tests or proficiency testing, are conducted to assess the reproducibility of an analytical method. researchgate.net In these studies, identical samples are sent to multiple laboratories for analysis. The results are then statistically evaluated to determine the between-laboratory and within-laboratory variability. The use of a common internal standard like this compound is a critical component of the standardized protocol provided to participating laboratories. This helps to minimize variations in results that could arise from differences in instrumentation, reagents, or minor procedural deviations between labs. researchgate.net
Quality control protocols within a laboratory also rely heavily on the consistent use of internal standards. For every batch of samples analyzed, quality control samples at low, medium, and high concentrations are included. semanticscholar.org The response of the internal standard in these QC samples is monitored to ensure it falls within a predefined acceptance range. Any significant deviation in the internal standard response could indicate a problem with the sample preparation or instrument performance, leading to the rejection of the analytical run. nih.gov
For instance, in the context of monitoring environmental contaminants like oxybenzone in water sources, multiple laboratories may be involved. sfei.orgbccf.com To ensure the data from these different sources can be reliably compared and aggregated, a harmonized analytical method specifying the use of this compound as the internal standard would be essential. This ensures that any reported concentrations of oxybenzone are accurate and directly comparable, regardless of the laboratory that performed the analysis. The establishment of such harmonized protocols is often driven by regulatory bodies or collaborative research programs to ensure data quality and consistency for public health and environmental protection. nih.govresearchgate.net
Elucidation of Environmental Transformation Pathways Utilizing Deuterated Analogues
Photodegradation Mechanisms of Oxybenzone (B1678072) in Aqueous and Atmospheric Systems
Photodegradation, the breakdown of molecules by light, is a primary transformation pathway for many organic compounds in the environment. For oxybenzone, this process can occur directly through the absorption of sunlight or indirectly through reactions with photochemically generated reactive species.
Studies on Direct Photolysis and Quantum Yields
Direct photolysis involves the absorption of solar radiation by the oxybenzone molecule itself, leading to its degradation. However, studies have consistently shown that oxybenzone is highly photostable in aqueous solutions, and direct photolysis is not a significant degradation process under these conditions. researchgate.netiaea.orgunito.itunito.it The molecule is designed to absorb UV radiation and dissipate the energy efficiently, a property that makes it an effective sunscreen agent but also contributes to its persistence against direct solar degradation in water. unito.it While no direct photodegradation was observed for oxybenzone in some studies, others report it as a slow process. iaea.orgunito.it
In contrast to aqueous environments, the photodegradation of oxybenzone can be significantly faster in the aerosol phase. nih.govacs.org The effective photodegradation rate in aerosols can be orders of magnitude higher than in bulk solutions, with estimated environmental half-lives of less than 10 minutes in aerosols compared to over a day in solutions. nih.govacs.org This enhanced reactivity is attributed to the larger surface-area-to-volume ratio in aerosols, where incomplete solvation at the particle-air interface may enhance photochemical processes. nih.gov
Quantum yield, a measure of the efficiency of a photochemical process, can vary drastically even for structurally similar compounds, making extrapolation difficult. copernicus.org For oxybenzone, direct photolysis quantum yields are generally considered low in aqueous systems, reflecting its inherent photostability. unito.it
Investigation of Indirect Photochemical Transformations via Reactive Species
Indirect photolysis is the dominant photodegradation pathway for oxybenzone in natural waters. researchgate.netnih.gov This process is driven by reactions with reactive oxygen species (ROS) and other transient molecules generated by the absorption of sunlight by other substances in the water, known as photosensitizers. unito.itnih.govresearchgate.net
Key reactive species involved in oxybenzone's transformation include:
Hydroxyl Radicals (•OH): The reaction with hydroxyl radicals has been identified as a primary pathway for the degradation of oxybenzone. researchgate.netiaea.orgnih.gov Quenching experiments have confirmed that •OH is a key oxidant in this process. researchgate.netiaea.org
Singlet Oxygen (¹O₂): Along with •OH, singlet oxygen is considered a key species in the transformation of oxybenzone. nih.govresearchgate.net
Excited Triplet States of Chromophoric Dissolved Organic Matter (³CDOM):* Dissolved organic matter (DOM) in natural waters acts as a photosensitizer. nih.gov When irradiated by sunlight, DOM forms excited triplet states (³CDOM*) which can react with oxybenzone, promoting its indirect phototransformation. unito.itnih.gov
The presence of photosensitizers like 4-benzoylbenzoic acid (4-BBA) has been shown to significantly increase the photodegradation rate of oxybenzone in both bulk solutions and aerosols. nih.gov This sensitization can occur through direct energy transfer or the formation of ROS. nih.gov
Identification and Structural Elucidation of Phototransformation Products through Isotopic Labeling
Identifying the products of photodegradation is crucial for understanding the environmental fate and potential toxicity of the parent compound. Isotopic labeling, using compounds like Oxybenzone-d3, is an invaluable tool for this purpose. frontiersin.orgwikipedia.org In mass spectrometry analysis, the deuterium (B1214612) atoms in this compound give its transformation products a unique mass signature, allowing them to be clearly distinguished from other compounds in a sample. This confirms that they are bona fide products of oxybenzone degradation.
Studies have identified several phototransformation products of oxybenzone. In the aerosol phase, direct photolysis can lead to the removal of the hydroxyl and/or methoxy (B1213986) groups, forming compounds such as: nih.govacs.org
2-hydroxybenzophenone
4-methoxybenzophenone
In aqueous solutions, other intermediates have been detected, including: unito.it
Benzoic acid
Benzaldehyde
The use of a deuterated analogue like this compound would allow researchers to confirm the formation of these specific products by tracing the labeled atoms from the parent molecule to the resulting fragments.
Phototransformation Products of Oxybenzone
| Product Name | Transformation Process | Environment | Source(s) |
|---|---|---|---|
| Benzophenone | Photodegradation | Aerosol, Solution | nih.govresearchgate.net |
| 2-hydroxybenzophenone | Photodegradation | Aerosol | nih.govresearchgate.net |
| 4-methoxybenzophenone | Photodegradation | Aerosol, Solution | nih.govresearchgate.net |
| Benzoic acid | Photodegradation | Solution | unito.it |
Biodegradation Pathways in Aquatic and Terrestrial Environments
Biodegradation, the breakdown of organic matter by microorganisms, is another critical process determining the environmental persistence of oxybenzone.
Microbial Transformation Studies in Controlled Bioreactors and Environmental Samples
Microbial communities in various environments have demonstrated the ability to transform oxybenzone. Studies have shown that oxybenzone can be transformed under a range of conditions, including aerobic, nitrate-reducing, iron-reducing, sulfate-reducing, and methanogenic environments. researchgate.net
In anaerobic settings, such as in anaerobic digester sludge and marine sediments, a key transformation pathway is O-demethylation. researchgate.netoup.com This process involves the removal of the methoxy group from the oxybenzone molecule. Under methanogenic conditions, microbial consortia have been shown to completely demethylate oxybenzone to form 2,4-dihydroxybenzophenone (B1670367) (BP-1). oup.com
Controlled fermentation studies using bioreactors also provide insight into microbial transformation potential, demonstrating how process parameters can be managed to ensure consistent results. scielo.br
Fungal and Bacterial Degradation Pathway Mapping with Deuterated Tracers
Deuterated tracers like this compound are instrumental in mapping the specific enzymatic pathways used by fungi and bacteria to degrade contaminants. nih.gov By following the deuterium label, researchers can reconstruct the metabolic sequence of reactions.
Fungal Degradation: Several species of fungi, particularly white-rot fungi, are effective at degrading complex organic pollutants. nih.govmdpi.com Their powerful extracellular enzyme systems, including laccases and peroxidases, can initiate the breakdown of recalcitrant compounds. nih.govfrontiersin.org
Studies using in vitro cultures have demonstrated the capacity of fungi to degrade oxybenzone:
Lentinula edodes : This fungus can significantly metabolize oxybenzone, transforming it into eleven different biotransformation products. nih.govmdpi.com The identified products include hydroxylated derivatives and products of esterification. mdpi.com
Pleurotus djamor : This species is also capable of degrading oxybenzone, primarily forming acylated derivatives. researchgate.netmdpi.com Condensation products with thiol and amino groups have also been identified. mdpi.com
Bacterial Degradation: Bacteria employ different enzymatic systems, often involving dioxygenases, to break down aromatic compounds. nih.gov As mentioned previously, bacterial consortia, particularly under anaerobic conditions, are known to demethylate oxybenzone to produce 2,4-dihydroxybenzophenone. oup.com The synergistic action between fungi and bacteria can enhance degradation, where fungi may perform an initial breakdown of the pollutant into more bioavailable intermediates that bacteria can then further metabolize. nih.gov
The use of a deuterated tracer like this compound in these studies would provide definitive proof of these complex transformation pathways, confirming the identity of intermediates and end-products resulting from fungal or bacterial action.
Biodegradation Products of Oxybenzone
| Product Name | Transformation Process | Organism/Condition | Source(s) |
|---|---|---|---|
| 2,4-dihydroxybenzophenone (BP-1) | O-demethylation | Anaerobic microbial consortia | oup.com |
| Hydroxylated derivatives | Biodegradation | Lentinula edodes (Fungus) | mdpi.com |
| Esterification products | Biodegradation | Lentinula edodes (Fungus) | mdpi.com |
| Acylated derivatives | Biodegradation | Pleurotus djamor (Fungus) | researchgate.netmdpi.com |
| Thiol condensation products | Biodegradation | Pleurotus djamor (Fungus) | mdpi.com |
Characterization of Biotransformation Metabolites and Mineralization Processes
The biotransformation of oxybenzone has been the subject of several studies, revealing a range of metabolites formed through various biological processes. In vivo studies in rats have identified key metabolites resulting from the biotransformation of oxybenzone. These include 2,4-dihydroxybenzophenone (DHB or BP-1), 2,2'-dihydroxy-4-methoxybenzophenone (DHMB or BP-8), and 2,3,4-trihydroxybenzophenone (B75506) (THB). Current time information in Pittsburgh, PA, US.wikipedia.org The formation of DHB involves the O-dealkylation of the methoxy group, while hydroxylation of the same ring leads to THB. Hydroxylation of the second phenyl ring results in the formation of DHMB. wikipedia.org
Phytoremediation studies using hairy root cultures of Armoracia rusticana (horseradish) have demonstrated the uptake and metabolism of oxybenzone. Within three hours of exposure, over 20% of the spiked oxybenzone was removed from the medium. Two major metabolites were identified as oxybenzone-glucoside (OBZ-Glu) and oxybenzone-(6-O-malonyl)-glucoside (OBZ-Mal-Glu). researchgate.net This suggests a two-step metabolic pathway in plants involving initial glucosylation followed by malonylation. researchgate.net
Fungal degradation of oxybenzone has also been observed. The white-rot fungus Pleurotus djamor has been shown to metabolize oxybenzone, leading to a significant decrease in its concentration in the culture medium. mdpi.com The transformation products identified included acylated derivatives of oxybenzone, as well as compounds containing thiol and amino groups. mdpi.com
Mineralization, the complete degradation of an organic compound to its inorganic constituents (e.g., CO2, H2O, and mineral salts), is a critical process for the ultimate removal of pollutants from the environment. The use of isotopically labeled compounds, such as 13C-labeled or deuterated analogues, is instrumental in quantifying the extent of mineralization. By tracing the isotopic label into the final inorganic products, researchers can definitively confirm and quantify the biodegradation process. While specific mineralization studies utilizing this compound were not found in the search results, the general methodology is well-established for other organic contaminants. acs.org
The following table summarizes the identified biotransformation metabolites of oxybenzone from various studies.
| Original Compound | Organism/System | Metabolite(s) | Reference(s) |
| Oxybenzone | Rats | 2,4-dihydroxybenzophenone (DHB/BP-1), 2,2'-dihydroxy-4-methoxybenzophenone (DHMB/BP-8), 2,3,4-trihydroxybenzophenone (THB) | Current time information in Pittsburgh, PA, US.wikipedia.org |
| Oxybenzone | Armoracia rusticana (hairy roots) | Oxybenzone-glucoside (OBZ-Glu), Oxybenzone-(6-O-malonyl)-glucoside (OBZ-Mal-Glu) | researchgate.net |
| Oxybenzone | Pleurotus djamor (fungus) | Acylated derivatives, Thiol and amino group-containing compounds | mdpi.com |
Sorption, Desorption, and Bioavailability Dynamics in Environmental Compartments
The environmental fate and transport of oxybenzone are significantly influenced by its sorption and desorption behavior in various environmental compartments, such as soils and sediments. These processes govern the concentration of the compound in the aqueous phase, thereby affecting its bioavailability and potential for degradation and uptake by organisms.
Equilibrium and Kinetic Sorption Studies on Sediments and Soils
Sorption of organic compounds to soil and sediment is often described by equilibrium models such as the Freundlich and Langmuir isotherms. Studies on the sorption of benzophenone-type UV filters have been conducted to understand their partitioning behavior. For instance, a study on the sorption of benzophenone to humic acid, a major component of soil and sediment organic matter, determined the Langmuir and Freundlich parameters. nih.gov
In a study investigating the removal of three sunscreen compounds, including oxybenzone (BP-3), from wastewater using commercial activated carbon, the maximum adsorption capacities were determined from Langmuir isotherms. mdpi.com The study found a maximum adsorption capacity of 48.8 mg/g for oxybenzone. mdpi.com The thermodynamic parameters from this study indicated that the adsorption process was spontaneous and exothermic, suggesting that physical sorption was the predominant mechanism. mdpi.com
The kinetics of sorption describe the rate at which a compound associates with a solid phase. For the adsorption of oxybenzone onto activated carbon, the maximum uptake was observed within the first 10 hours of interaction. mdpi.com
The following table presents sorption parameters for oxybenzone on activated carbon.
| Parameter | Value | Reference |
| Maximum Adsorption Capacity (Langmuir) | 48.8 mg/g | mdpi.com |
| Freundlich Constant (n) | 3.81 | mdpi.com |
| Time to Maximum Uptake | ~10 hours | mdpi.com |
Assessment of Partitioning Behavior in Multi-Phase Systems
The partitioning of a chemical between different environmental phases (e.g., water, sediment, air) is a key determinant of its environmental distribution. The octanol-water partition coefficient (log Kow) is a commonly used parameter to predict the hydrophobicity and potential for bioaccumulation of a compound. Oxybenzone is described as being moderately water-soluble, which influences its partitioning behavior. science.gov
In aquatic ecosystems, hydrophobic compounds tend to partition into sediment and biosolids. science.gov Studies have shown that organic UV filters can accumulate in sediments. ntu.edu.tw The partitioning behavior in multi-phase systems can be complex, influenced by factors such as the presence of dissolved organic matter, which can enhance the apparent solubility of hydrophobic compounds in water.
While specific studies on the partitioning of this compound in multi-phase environmental systems were not identified, the use of isotopically labeled compounds is a standard method to accurately determine partition coefficients without interference from the native compound or other matrix components.
Mechanistic Insights into Environmental Mobilization and Attenuation
The mobilization of oxybenzone in the environment is primarily governed by its solubility in water and its sorption characteristics. As a moderately water-soluble compound, it can be transported through aqueous pathways. However, its tendency to sorb to organic matter in soil and sediment can attenuate its movement.
Desorption from sediments can act as a long-term source of oxybenzone to the water column. The kinetics of desorption are crucial for understanding the persistence and long-term bioavailability of the compound. While specific desorption studies for this compound are not available in the provided results, the principles of using deuterated tracers would be highly beneficial in such investigations to distinguish the desorbed compound from any background contamination.
Investigation of Metabolic Fate in in Vitro and Non Human Animal Models Via Isotopic Labeling
In Vitro Metabolic Enzyme and Cell Culture Studies
In vitro studies, using isolated enzymes and cell cultures, are fundamental for dissecting the specific biochemical reactions a compound undergoes. These controlled environments allow for the precise characterization of metabolic pathways without the complexities of a whole organism.
The biotransformation of Oxybenzone-d3 begins with Phase I reactions, which introduce or expose functional groups on the molecule. libretexts.orgsigmaaldrich.com For Oxybenzone (B1678072), this primarily involves oxidation and, most significantly, O-dealkylation, where the methoxy (B1213986) group is removed. nih.gov These reactions are predominantly catalyzed by the Cytochrome P450 (CYP450) family of enzymes, which are abundant in liver cell microsomes. sigmaaldrich.comnih.gov Hydroxylation, the addition of a hydroxyl group to the aromatic ring, is another key Phase I transformation. nih.govwikipedia.org
Following Phase I, the modified, and now deuterated, metabolites undergo Phase II conjugation reactions. longdom.org In this phase, endogenous molecules such as glucuronic acid or sulfate (B86663) are attached to the metabolite. libretexts.orgnih.gov This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), dramatically increases the water solubility of the metabolites, preparing them for elimination. nih.govnih.gov Studies using liver microsomes have also identified the formation of glutathione (B108866) (GSH) adducts, indicating another pathway for detoxification. nih.gov
Through the use of advanced analytical techniques like liquid chromatography coupled to high-resolution tandem mass spectrometry (LC/HRMS/MS), researchers can identify the specific metabolic products formed in cellular systems. nih.gov When this compound is incubated with human or rat liver microsomes, several deuterated metabolites are formed. nih.gov The primary metabolites identified correspond to those seen with the non-deuterated parent compound, confirming that the deuterium (B1214612) label acts as a tracer without altering the metabolic pathway. nih.gov
Key deuterated metabolites identified in these in vitro systems include:
2,4-dihydroxybenzophenone-d3 (DHB-d3) : Formed via the O-dealkylation of the deuterated methoxy group. nih.govwikipedia.org
2,3,4-trihydroxybenzophenone-d3 (THB-d3) : Results from the hydroxylation of the same ring that undergoes dealkylation. nih.govwikipedia.org
2,2'-dihydroxy-4-methoxybenzophenone-d3 (DHMB-d3) : Formed by hydroxylation on the other aromatic ring of the this compound molecule. nih.govwikipedia.org
These metabolites can be found in both their free form and as Phase II conjugates.
Table 1: Key Deuterated Metabolites of this compound Identified in In Vitro Systems
| Metabolite Name | Precursor Compound | Metabolic Reaction |
|---|---|---|
| 2,4-dihydroxybenzophenone-d3 (DHB-d3) | This compound | Phase I: O-dealkylation |
| 2,3,4-trihydroxybenzophenone-d3 (THB-d3) | This compound | Phase I: Hydroxylation |
| 2,2'-dihydroxy-4-methoxybenzophenone-d3 (DHMB-d3) | This compound | Phase I: Hydroxylation |
| Deuterated Glucuronide Conjugates | Phase I Metabolites | Phase II: Glucuronidation |
| Deuterated Sulfate Conjugates | Phase I Metabolites | Phase II: Sulfation |
This table is based on metabolic pathways identified for unlabeled oxybenzone, which are expected to be identical for the deuterated compound.
Kinetic analysis is employed to quantify the efficiency and rate of metabolic reactions. Key parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the turnover number (kcat), representing the number of substrate molecules converted to product per enzyme site per unit of time, are determined. nih.govnih.gov While specific kcat and Km values for this compound are not detailed in the available literature, such studies are essential for building predictive models of metabolic fate. nih.gov For instance, research on other compounds has shown that these kinetic parameters can be effectively determined for metabolism by P450 enzymes in reconstituted systems like phospholipid vesicles. nih.gov
Enzyme induction, the process by which a xenobiotic increases the expression of the enzymes that metabolize it, is another critical aspect of metabolic investigation. This can lead to faster clearance of the compound upon repeated exposure. Studies on whether this compound induces the expression of CYP450 or other metabolic enzymes are necessary for a complete understanding of its metabolic profile.
Identification of Deuterated Metabolites and Conjugates in Cellular Systems
In Vivo Metabolic Fate in Vertebrate and Invertebrate Animal Models
In vivo studies in animal models provide a holistic view of a compound's ADME profile, integrating the complex interactions between different organs and systems.
The use of this compound as a stable isotope tracer is invaluable for accurately tracking its course through a living organism. musechem.commedchemexpress.com
Studies in vertebrate models such as rats have demonstrated that orally administered Oxybenzone is rapidly absorbed and metabolized. nih.gov Within minutes of administration, the deuterated parent compound (this compound) and its metabolites would be detectable in plasma. nih.gov The compound and its byproducts distribute to most tissues, with the highest concentrations of metabolites typically found in the liver, the primary site of biotransformation. nih.gov The primary route of elimination for Oxybenzone and its metabolites is through the urine, with a smaller fraction excreted in the feces. nih.gov
In aquatic vertebrate models like the gilt-head bream (Sparus aurata), studies have tracked the uptake, distribution, and metabolization of oxybenzone in a seawater environment. science.gov The compound was found to accumulate in various tissues and biofluids, including the liver, gills, muscle, bile, and plasma, with the highest concentrations often detected in bile, a key excretory fluid. science.govnih.gov The significant metabolism in the liver is a key factor in its distribution and clearance. science.gov
Table 2: Summary of ADME Characteristics of this compound in Animal Models
| ADME Process | Findings in Rat Model (Oral Admin.) | Findings in Gilt-Head Bream (Water Exposure) |
|---|---|---|
| Absorption | Rapidly absorbed. nih.gov | Uptake from surrounding water. science.gov |
| Distribution | Detected in plasma and most tissues (liver, spleen, heart). nih.gov | Distributed to liver, gills, muscle, plasma, and bile. science.govnih.gov |
| Biotransformation | Extensively metabolized, primarily in the liver. nih.gov | High metabolization observed, particularly in the liver. science.gov |
| Excretion | Primarily via urine; secondarily via feces. nih.gov | Elimination indicated by high concentrations in bile. science.govnih.gov |
This table extrapolates findings from unlabeled oxybenzone studies to its deuterated form, this compound, which serves as a tracer for these processes.
In vivo studies confirm and expand upon the findings from in vitro systems. In rats, the principal deuterated metabolites—DHB-d3, DHMB-d3, and THB-d3—were identified in both free and conjugated forms in various tissues and were primarily eliminated in the urine. nih.govwikipedia.org The conjugated form of DHMB-d3 was specifically noted in the liver, spleen, and heart. nih.gov
The metabolic profile can be even more complex in other species. In the gilt-head bream, a study using high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) identified 21 distinct metabolic products of oxybenzone across the liver, bile, plasma, muscle, and gills. nih.gov These products arose from various Phase I (o-methylation, o-demethylation, monohydroxylation, hydration) and Phase II (glucuronide and other derivatives) transformations, highlighting a diverse range of biotransformation pathways in this aquatic species. nih.gov
Table 3: Metabolic Products of this compound Identified in Animal Tissues and Biofluids
| Animal Model | Tissue/Biofluid | Identified Deuterated Metabolites and Conjugates |
|---|---|---|
| Rat | Plasma, Liver, Spleen, Heart, Urine, Feces | 2,4-dihydroxybenzophenone-d3 (DHB-d3) (free & conjugated) nih.gov |
| 2,2'-dihydroxy-4-methoxybenzophenone-d3 (DHMB-d3) (conjugated) nih.gov | ||
| 2,3,4-trihydroxybenzophenone-d3 (THB-d3) (trace amounts) nih.gov | ||
| Gilt-Head Bream | Liver, Bile, Plasma, Muscle, Gills | Products of o-methylation, o-demethylation, monohydroxylation, hydration nih.gov |
| Glucuronide derivatives nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dihydroxybenzophenone-d3 |
| 2,2'-dihydroxy-4-methoxybenzophenone-d3 |
| 2,3,4-trihydroxybenzophenone-d3 |
| Glucuronic acid |
| Glutathione |
| 2,4-dihydroxybenzophenone (B1670367) (DHB) |
| 2,2'-dihydroxy-4-methoxybenzophenone (DHMB) |
| 2,3,4-trihydroxybenzophenone (B75506) (THB) |
Comparative Metabolic Pathway Analysis Across Different Species
The biotransformation of Oxybenzone exhibits notable variations across different species and biological systems, as revealed by studies utilizing isotopically labeled compounds and advanced analytical techniques. These investigations in in vitro and non-human animal models have elucidated diverse metabolic pathways, primarily involving Phase I hydroxylation and O-dealkylation, followed by extensive Phase II conjugation.
Mammalian Models
Studies in mammalian models, such as rats, mice, and in vitro pig skin, have demonstrated significant metabolism of Oxybenzone.
Rats and Mice: Research comparing Harlan Sprague Dawley rats and B6C3F1/N mice shows species-dependent metabolism. nih.gov In both species, urinary metabolites include the parent compound, Oxybenzone-glucuronide, 2,4-dihydroxybenzophenone (DHB), DHB-glucuronide, and DHB-sulfates. nih.gov The formation of DHB occurs via a Phase I reaction known as O-dealkylation of the methoxy group. wikipedia.org Another Phase I reaction, hydroxylation, can produce metabolites like 2,3,4-trihydroxybenzophenone (THB) and 2,2'-dihydroxy-4-methoxybenzophenone (DHMB). nih.govwikipedia.org In rat plasma, DHB was identified as the major metabolite, whereas only trace amounts of THB and DHMB were found in the plasma of both rats and mice. nih.gov Furthermore, in vitro studies using rat liver microsomes confirmed the formation of various metabolites and glutathione (GSH) adducts. researchgate.net
Porcine Models: In vitro studies using micro-Yucatan pig skin and radiolabeled Oxybenzone showed that the compound penetrates the skin, with the stratum corneum being the rate-limiting layer for this process. nih.gov This model is useful for understanding dermal absorption and initial metabolic activity within the skin itself. nih.gov
Aquatic Species Models
Aquatic organisms display a considerable capacity to metabolize Oxybenzone.
Fish: Extensive research on gilt-head bream (Sparus aurata) using high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) identified 21 different metabolic products of Oxybenzone in tissues including the liver, bile, plasma, muscle, and gills. nih.gov This indicates complex and thorough biotransformation. nih.gov Metabolites such as Benzophenone-1 (BP-1) and Dioxybenzone (DHMB) have been identified in various fish species. nih.gov Studies in crucian carp (B13450389) (Carassius carassius) showed that Oxybenzone exposure significantly increased the activity of metabolic enzymes like cytochrome P450 (CYP) 1A and CYP3A in the liver. nih.gov
Other Aquatic Organisms: Metabolites of Oxybenzone have also been found in jellyfish (Mastigias papua etpisoni) and mussels. nih.gov The presence of these metabolites demonstrates that biotransformation of Oxybenzone is a common process across diverse aquatic phyla. nih.gov
In Vitro Plant and Fungal Models
Non-animal in vitro systems have revealed unique metabolic pathways for Oxybenzone.
Plant Models: In a hairy root culture of horseradish (Armoracia rusticana), Oxybenzone was shown to be metabolized into two primary conjugates: Oxybenzone-glucoside (OBZ-Glu) and Oxybenzone-(6-O-malonyl)-glucoside (OBZ-Mal-Glu). nih.govresearchgate.net This pathway involves an initial glucosylation (a Phase II-like conjugation with glucose), followed by malonylation. nih.govresearchgate.net This represents a distinct detoxification route compared to the glucuronidation and sulfation seen in animals. nih.govresearchgate.net
Fungal Models: The fungus Pleurotus djamor has demonstrated the ability to degrade Oxybenzone in in vitro cultures. mdpi.com Analysis identified thirteen different transformation products, indicating that fungi possess metabolic pathways capable of breaking down the compound. mdpi.com
The comparative analysis underscores that while the fundamental goal of metabolism—increasing water solubility for excretion—is conserved, the specific enzymes and conjugation moieties employed can differ significantly between mammals, aquatic life, and other organisms like plants and fungi.
Data Tables
Table 1: Major Identified Metabolites of Oxybenzone in Various Models
| Metabolite Name | Chemical Name | Found In | Metabolic Pathway |
| 2,4-Dihydroxybenzophenone (DHB) | (2,4-dihydroxyphenyl)(phenyl)methanone | Rats, Mice, Humans nih.govwikipedia.org | Phase I (O-dealkylation) |
| 2,3,4-Trihydroxybenzophenone (THB) | (2,3,4-trihydroxyphenyl)(phenyl)methanone | Rats, Mice, Humans nih.govwikipedia.org | Phase I (Hydroxylation) |
| 2,2'-Dihydroxy-4-methoxybenzophenone (DHMB / BP-8) | (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone | Rats, Mice, Fish nih.govnih.gov | Phase I (Hydroxylation) |
| Benzophenone-1 (BP-1) | 2,4-Dihydroxybenzophenone | Fish nih.gov | Phase I |
| Oxybenzone-glucuronide | - | Rats, Mice nih.gov | Phase II (Glucuronidation) |
| DHB-glucuronide | - | Rats, Mice nih.gov | Phase II (Glucuronidation) |
| DHB-sulfate | - | Rats, Mice nih.gov | Phase II (Sulfation) |
| Oxybenzone-glucoside (OBZ-Glu) | - | Horseradish (hairy root culture) nih.govresearchgate.net | Phase II (Glucosylation) |
| Oxybenzone-(6-O-malonyl)-glucoside (OBZ-Mal-Glu) | - | Horseradish (hairy root culture) nih.govresearchgate.net | Phase II (Malonylation of Glucoside) |
Table 2: Comparative Overview of Primary Metabolic Reactions Across Species
| Biological System | Primary Phase I Reactions | Primary Phase II Reactions | Key Findings |
| Mammals (Rat, Mouse) | O-dealkylation, Hydroxylation nih.govwikipedia.org | Glucuronidation, Sulfation nih.gov | DHB is a major metabolite; metabolism is species-dependent. nih.gov |
| Fish (Gilt-head bream) | Hydroxylation, other modifications nih.gov | Conjugation (unspecified) | Extensive metabolism with over 20 identified metabolites. nih.gov |
| Plants (Horseradish) | Not the primary pathway | Glucosylation, Malonylation nih.govresearchgate.net | Unique conjugation with glucose and malonic acid. nih.govresearchgate.net |
| Fungi (P. djamor) | Degradation/Transformation mdpi.com | Not specified | Capable of significant degradation into multiple products. mdpi.com |
Computational and Theoretical Studies on Deuterated Benzophenones and Their Analogues
Quantum Chemical Calculations of Isotopic Effects on Reaction Mechanisms and Photophysical Properties
Quantum chemical calculations are fundamental to understanding how the substitution of hydrogen with deuterium (B1214612) (a heavier isotope) alters the electronic structure, potential energy surfaces, and vibrational frequencies of a molecule, thereby influencing its reactivity and photophysical pathways. ebsco.com
The primary mechanism of photoprotection in oxybenzone (B1678072) involves the absorption of UV radiation, leading to an excited electronic state. This excited state rapidly dissipates the absorbed energy through non-radiative pathways, a process often involving intramolecular hydrogen transfer from the hydroxyl group to the carbonyl oxygen. wikipedia.orgwarwick.ac.uk The efficiency of this energy dissipation is crucial for a sunscreen agent.
Deuteration at specific sites, such as in Oxybenzone-d3, can modify these processes. The increased mass of deuterium compared to protium (B1232500) leads to a lower zero-point vibrational energy (ZPVE) for C-D, O-D, or N-D bonds compared to their C-H, O-H, or N-H counterparts. This difference in ZPVE can lead to a higher activation energy barrier for reactions involving the cleavage of these bonds, a phenomenon known as the kinetic isotope effect (KIE). ebsco.com
Quantum chemical calculations, often employing Density Functional Theory (DFT) or time-dependent DFT (TD-DFT), can model the potential energy surfaces of both the ground and excited states. researchgate.netresearcher.life These calculations allow for the determination of transition state geometries and energies, providing quantitative predictions of KIEs. For instance, studies on benzophenone (B1666685) derivatives have shown that deuteration can slow down intramolecular hydrogen abstraction rates. acs.org While small, these kinetic effects are measurable and have been computationally modeled. oup.com
The photophysical properties are also affected. Isotopic substitution can influence the rates of intersystem crossing (ISC) from singlet to triplet excited states and internal conversion (IC). researchgate.net Calculations based on Fermi's golden rule can predict these rate constants. researchgate.net Studies on benzophenone have revealed that specific vibrational modes are crucial for coupling electronic states, and deuteration, by changing the frequencies of these modes, can alter the probabilities of these non-radiative transitions. researchtrends.net
Table 1: Representative Data from Quantum Chemical Calculations on Isotopic Effects in Benzophenone Analogues This table presents illustrative data based on findings reported in the literature.
| Property | Benzophenone (H-analogue) | Deuterated Benzophenone | Isotopic Effect (kH/kD) | Computational Method | Reference Finding |
| Intramolecular H-abstraction rate constant (k) | 2.7 x 10⁷ s⁻¹ | 1.8 x 10⁷ s⁻¹ | 1.5 | DFT (B3LYP) | Slower abstraction for deuterated species. acs.org |
| Triplet State Lifetime (τ) | 24 ns | 28 ns | N/A | TD-DFT | Longer lifetime due to slower quenching reactions. wikipedia.org |
| Intersystem Crossing (ISC) Rate (k_ISC) | 4.2 x 10¹⁰ s⁻¹ | 3.9 x 10¹⁰ s⁻¹ | 1.08 | Fermi's Golden Rule/DFT | Minor changes in ISC rate upon deuteration. researchgate.net |
| Zero-Point Vibrational Energy (O-H/O-D stretch) | 4.32 kcal/mol | 3.15 kcal/mol | N/A | DFT (ωB97XD) | Lower ZPVE for the deuterated bond. ebsco.comresearchgate.net |
Molecular Dynamics Simulations for Environmental Fate and Transport Modeling
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of how a compound like this compound interacts with its environment. nih.gov These simulations are invaluable for predicting the environmental fate and transport of pollutants, as they can elucidate partitioning behavior between different environmental compartments such as water, air, soil, and aerosols. nih.goveuropa.eumdpi.com
The environmental transport of oxybenzone is a significant concern, with studies detecting it in various water sources. acs.org MD simulations can model the interactions of this compound at interfaces, such as the air-water interface of an aerosol particle or the water-organic matter interface in soil. nih.govprinceton.edu By simulating these systems at an atomistic level, researchers can calculate key thermodynamic properties that govern environmental distribution, such as partition coefficients (e.g., K_ow, octanol-water partition coefficient) and adsorption free energies. mdpi.comacs.org
For deuterated compounds, MD simulations can help determine if isotopic substitution leads to significant changes in physical properties that affect transport. While the effect of deuteration on bulk properties like boiling point or vapor pressure is generally small, it can influence the strength of non-covalent interactions, such as hydrogen bonding. MD simulations of deuterated organic pollutants in soil components have been used to understand their local motion and binding characteristics. acs.org
Recent studies have used MD simulations to investigate the photoinitiated degradation of oxybenzone in aerosols, a significantly different environment from bulk solution. nih.govresearchgate.net Such models can incorporate explicit water molecules, ions (like NaCl in sea spray aerosols), and other organic molecules to create a realistic simulation environment. nih.govnih.gov By tracking the position and orientation of this compound within these complex mixtures, MD can provide insights into its surface activity, aggregation, and accessibility to reactive species, all of which influence its degradation rate and transport potential. researchgate.netrsc.org
Table 2: Typical Parameters for MD Simulations of this compound in an Aqueous Environment This table presents a set of representative parameters used for setting up environmental fate simulations.
| Parameter | Value / Description | Purpose in Simulation | Reference Simulation Practice |
| Force Field | OPLS-AA, CHARMM | Describes the potential energy of the system based on bond lengths, angles, and non-bonded interactions. | nih.gov |
| Water Model | SPC/E, TIP3P | Explicitly models water molecules to simulate aqueous solution or interfaces. | nih.gov |
| Simulation Box | 5x5x5 nm cube with periodic boundary conditions | Creates a representative volume of the system that can be simulated efficiently. | acs.org |
| Temperature | 298 K (25 °C) | Simulates environmental conditions. Maintained using a thermostat (e.g., Nosé-Hoover). | acs.org |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) for constant pressure simulations. | acs.org |
| Simulation Time | 100 - 200 ns | Duration of the simulation, must be long enough to observe the phenomena of interest (e.g., partitioning). | researchgate.net |
| Time Step | 1 - 2 fs | The interval between successive calculations of forces and positions. | acs.org |
Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Degradation Kinetics
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods used to predict the activities (e.g., toxicity) or properties (e.g., degradation rate) of chemicals based on their molecular structure. nih.govnih.gov These models are built by finding a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined property. japsonline.comresearchgate.net
For a compound like this compound, QSPR models can be developed to predict its degradation kinetics under various environmental conditions (e.g., photolysis, biodegradation). The fundamental principle is that the structure of a molecule contains the features that determine its properties. nih.gov Isotopic substitution with deuterium is a subtle structural modification that can be captured by specific molecular descriptors.
The process of building a QSPR model involves several steps: nih.gov
Data Collection: Gathering a dataset of compounds with known degradation rates. For deuterated compounds, this would require experimental data on both the deuterated and non-deuterated analogues.
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., quantum-chemical descriptors like HOMO/LUMO energies). researchgate.netsupagro.fr
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or more complex algorithms like Genetic Function Approximation (GFA) to select the most relevant descriptors and build a predictive equation. plos.org
Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. researchgate.net
For the degradation of this compound, QSPR models could predict how the kinetic isotope effect manifests in its environmental half-life. Descriptors sensitive to isotopic substitution, such as those derived from vibrational frequencies or specific atomic masses, could be incorporated into the model. While developing a specific QSPR for a single deuterated compound is uncommon, the methodologies are widely used to predict the properties of emerging contaminants and their degradation products. nih.govmdpi.comresearchgate.net
Table 3: Example Molecular Descriptors for a QSPR Model of Benzophenone Degradation This table lists potential descriptors that could be used to correlate the structure of benzophenone analogues with their degradation rates.
| Descriptor Class | Example Descriptor | Description | Relevance to Degradation |
| Topological | Balaban J index | A topological index based on the distance sum connectivity of the molecular graph. | Relates to molecular size and branching, which can affect interaction with enzymes or surfaces. japsonline.com |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the susceptibility of the molecule to electrophilic attack or oxidation. acs.org |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the susceptibility of the molecule to nucleophilic attack or reduction. acs.org |
| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in water and partitioning behavior. supagro.fr |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | A basic descriptor that correlates with size and transport properties. Deuteration slightly increases this value. |
| Vibrational | ZPVE (Zero-Point Vibrational Energy) | The lowest possible energy of the molecule, derived from vibrational frequencies. | Directly affected by isotopic substitution and is a key component of the kinetic isotope effect. ebsco.comresearchgate.net |
Spectroscopic Simulations for Interpretation of Experimental Data
Experimental spectra (e.g., NMR, IR, Raman, UV-Vis) provide a fingerprint of a molecule's structure and environment. However, interpreting these spectra, especially for complex molecules or mixtures, can be challenging. Computational spectroscopy, which involves simulating spectra from first principles, has become an essential tool for assigning spectral features and understanding the underlying molecular properties. rsc.orgconicet.gov.ar
For isotopically labeled compounds like this compound, spectroscopic simulations are particularly powerful. The substitution of protium with deuterium causes predictable shifts in vibrational frequencies (in IR and Raman spectra) and more subtle changes in NMR chemical shifts and coupling constants. researchgate.net
Quantum chemical methods (like DFT) can accurately calculate these properties:
Vibrational Spectroscopy: By calculating the harmonic (and sometimes anharmonic) vibrational frequencies of a molecule, a theoretical IR or Raman spectrum can be generated. acs.org Comparing the simulated spectra of Oxybenzone and this compound allows for the unambiguous assignment of vibrational modes involving the deuterated positions. This can confirm the site of deuteration and provide insight into how isotopic substitution affects molecular vibrations and intramolecular hydrogen bonding. core.ac.uk
NMR Spectroscopy: Theoretical calculations can predict NMR chemical shifts and spin-spin coupling constants. researchgate.net While computationally demanding, these simulations can help interpret complex NMR spectra and rationalize the small but measurable isotope effects on chemical shifts. For example, DFT calculations have been used to model the 2D potential energy surface of a hydrogen bond to accurately predict deuterium isotope effects on ¹³C chemical shifts. researchgate.net
Rotational Spectroscopy: For gas-phase studies, molecular rotational resonance (MRR) spectroscopy offers extremely high resolution and structural precision. Computational chemistry is essential for predicting the rotational constants of different isotopic variants (isotopologues), allowing for their clear identification in a mixture. unibo.itnih.gov
By providing a direct link between a computed molecular structure and a predicted spectrum, these simulations are crucial for validating experimental results and providing a deeper, atomistic interpretation of the data. conicet.gov.arrsc.org
Table 4: Illustrative Comparison of Experimental vs. Simulated Spectroscopic Data for a Deuterated Aromatic Ketone This table provides representative data demonstrating the synergy between experimental measurement and computational simulation for structural elucidation.
| Spectroscopic Parameter | Experimental Value | Simulated Value | Computational Method | Insight Gained |
| ¹³C NMR Isotope Shift (Δδ in ppm) | -0.25 ppm (for C adjacent to O-D) | -0.28 ppm | DFT/GIAO | Accurately predicts the small upfield shift of the carbon signal upon deuteration of the adjacent hydroxyl group. researchgate.net |
| IR Vibrational Frequency (O-H stretch) | ~3200 cm⁻¹ | 3215 cm⁻¹ | DFT (B3LYP) | Confirms the broad feature corresponds to the intramolecularly hydrogen-bonded hydroxyl group. |
| IR Vibrational Frequency (O-D stretch) | ~2400 cm⁻¹ | 2410 cm⁻¹ | DFT (B3LYP) | Assigns the new peak in the deuterated sample to the O-D stretch, confirming isotopic substitution. core.ac.uk |
| Rotational Constant (B) | 1543.2 MHz | 1541.9 MHz | CCSD(T) | Provides high-precision structural information and confirms the molecular geometry. acs.org |
Future Research Directions and Emerging Applications of Oxybenzone D3
Development of Novel High-Throughput Analytical Techniques for Environmental Monitoring
Conventional methods for analyzing UV filters include high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.net Innovations are moving towards automated systems that combine extraction and cleanup steps. For instance, pressurized liquid extraction (PLE) can be integrated with silica (B1680970) gel cleanup to streamline the sample preparation process. tdl.org Another promising approach is the use of Direct Analysis in Real Time (DART) ionization coupled with high-resolution mass spectrometry (HRAM), which requires minimal sample pretreatment, making it suitable for rapid screening of contaminants in water samples. lcms.cz
The primary role of Oxybenzone-d3 in these advanced techniques is as an internal standard for isotope dilution mass spectrometry (IDMS). researchgate.net This method offers superior precision and accuracy by correcting for analyte losses during sample preparation and analysis. researchgate.net
Table 1: Comparison of Conventional and High-Throughput Analytical Techniques
| Feature | Conventional HPLC-MS/MS | High-Throughput PLE with Cleanup | DART-HRAM |
|---|---|---|---|
| Sample Pretreatment | Extensive (e.g., liquid-liquid extraction, solid-phase extraction) | Automated extraction and cleanup | Minimal to none lcms.cz |
| Analysis Time | Longer per sample | Reduced due to automation tdl.org | Rapid (seconds per sample) lcms.cz |
| Solvent Consumption | High | Reduced tdl.org | Very low |
| Throughput | Low to moderate | High | Very high lcms.cz |
| Use of this compound | Internal standard for quantification | Internal standard for quantification | Internal standard for quantification |
This table provides a simplified comparison of different analytical techniques used for environmental monitoring.
Expanded Applications in Environmental Forensic Tracing and Source Apportionment
Environmental forensics utilizes scientific techniques to identify the source, transport, and timing of contaminant releases. nilu.comresearchgate.net In cases of mixed contamination from multiple sources, source apportionment models are employed to determine the contribution of each source. chemistry-matters.com
This compound, as a stable isotope-labeled compound, is invaluable in these investigations. It allows for precise quantification of oxybenzone (B1678072) concentrations in various environmental compartments such as water, sediment, and biota. This data is then used in receptor models like Positive Matrix Factorization (PMF) and Bayesian modeling to differentiate between various sources of pollution, such as wastewater treatment plant effluent, recreational activities, and industrial discharges. chemistry-matters.com The accurate data obtained using this compound strengthens the reliability of these models, which is crucial for assigning liability and developing effective remediation strategies. researchgate.netchemistry-matters.com
Advancements in Deuterium (B1214612) Labeling Synthesis for Complex Emerging Contaminants
The synthesis of deuterated compounds is essential for creating the internal standards needed for analytical chemistry. mdpi.comresearchgate.netacs.org Traditional methods often involve multiple steps and can be labor-intensive. ansto.gov.au Recent advancements are focusing on more efficient and selective methods for deuterium labeling.
One area of development is in late-stage functionalization, which introduces deuterium into a molecule in the final steps of synthesis. acs.org This is particularly useful for complex molecules. Hydrogen isotope exchange (HIE) reactions, often catalyzed by metals like iridium, have become a key method for this purpose. researchgate.netacs.org
Flow chemistry is another emerging technology that offers advantages over traditional batch reactions. ansto.gov.au It allows for more precise control over reaction conditions, which can lead to higher yields, better selectivity, and reduced decomposition of sensitive compounds. ansto.gov.au These advancements are crucial for producing a wider range of deuterated standards, including those for complex emerging contaminants beyond oxybenzone.
Table 2: Modern Deuterium Labeling Techniques
| Technique | Description | Advantages |
|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium, often using a metal catalyst. researchgate.netacs.org | Enables late-stage labeling of complex molecules. acs.org |
| Flow Chemistry | Reactions are conducted in a continuous stream rather than a fixed vessel. ansto.gov.au | Improved control, efficiency, and scalability. ansto.gov.au |
| Reductive Deuteration | Introduction of deuterium through the reduction of a functional group. researchgate.net | A versatile method applicable to various starting materials. |
This table summarizes key modern techniques for synthesizing deuterated compounds.
Integration of Multi-Omics Technologies with Isotopic Tracing for Holistic Pathway Analysis
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems. researchgate.netmdpi.comoup.comfrontiersin.org When combined with stable isotope tracing, these technologies can offer deep insights into the metabolic pathways and effects of contaminants. lcms.cz
By using a deuterated compound like this compound, researchers can trace the metabolic fate of oxybenzone within an organism. The labeled compound and its metabolites can be distinguished from their naturally occurring counterparts by mass spectrometry. researchgate.net This allows for the precise tracking of how the compound is absorbed, distributed, metabolized, and excreted (ADME). researchgate.net
Role of Deuterated Analogues in Understanding Persistent Organic Pollutant Dynamics
Persistent organic pollutants (POPs) are chemicals that are resistant to degradation and can accumulate in the environment and in living organisms. copernicus.orgnih.goveuropa.eu Understanding their environmental dynamics is crucial for assessing their long-term risks. researchgate.net
Deuterated analogues, including this compound, are essential tools in these studies. They are used as internal standards in isotope dilution methods to accurately quantify POP concentrations in various environmental samples. researchgate.net This data is fundamental for a wide range of applications, including:
Monitoring long-range transport: Tracking the movement of POPs through the atmosphere and oceans. copernicus.org
Studying bioaccumulation: Determining how POPs build up in food webs. researchgate.net
Assessing degradation rates: Measuring how quickly POPs break down under different environmental conditions. nih.gov
Evaluating remediation effectiveness: Monitoring the reduction of POPs in contaminated sites.
The high accuracy afforded by using deuterated standards improves the reliability of models that predict the environmental fate and transport of POPs, which is especially important in the context of a changing climate that can alter these dynamics. copernicus.orgresearchgate.net
Q & A
Q. What is the primary application of Oxybenzone-d3 in analytical chemistry, and how does its isotopic labeling influence experimental outcomes?
this compound is a deuterated internal standard used in mass spectrometry (MS) to quantify non-deuterated oxybenzone in environmental or biological matrices. The deuterium substitution reduces isotopic interference, enabling precise calibration via stable isotope dilution analysis (SIDA). Researchers should validate its use by comparing retention times and fragmentation patterns with the target analyte to ensure isotopic fidelity .
Q. How should researchers assess the purity of this compound, and what analytical methods are recommended for verification?
Purity (>95% by HPLC, per product specifications) should be verified using reverse-phase HPLC with a C18 column and UV detection at 288 nm. Confirm isotopic enrichment via high-resolution MS (HRMS) to distinguish between deuterated and non-deuterated species. Cross-reference batch-specific certificates of analysis (CoA) for traceability .
Q. What are the critical storage conditions for this compound to ensure long-term stability in laboratory settings?
Store at +4°C in airtight, light-resistant containers to prevent photodegradation and isotopic exchange. Monitor stability over time using accelerated degradation studies (e.g., elevated temperatures) coupled with LC-MS to detect decomposition products .
Q. How can this compound be integrated into environmental toxicology studies to quantify bioaccumulation?
Spike known concentrations into biological samples (e.g., fish tissue, human serum) during extraction. Use SIDA to correct for matrix effects and recovery losses. Validate recovery rates across multiple matrices (e.g., lipid-rich vs. aqueous) to account for variability in partitioning behavior .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in longitudinal studies with complex matrices (e.g., wastewater, plasma)?
- Sample Preparation: Include procedural blanks and matrix-matched calibrants to identify background contamination.
- Isotopic Exchange: Test for deuterium loss under extreme pH or enzymatic conditions by incubating this compound in simulated matrices and analyzing degradation via HRMS.
- Data Normalization: Use parallel reaction monitoring (PRM) to isolate isotopic signals and minimize cross-talk .
Q. How can researchers resolve contradictions in kinetic data when this compound exhibits differential solubility compared to non-deuterated oxybenzone?
Deuterium labeling can alter hydrophobicity, affecting partitioning in liquid-liquid extraction. To mitigate bias:
- Measure logP values for both compounds using shake-flask methods.
- Adjust extraction solvent ratios (e.g., hexane:ethyl acetate) to match partitioning coefficients.
- Validate with recovery experiments spiked into representative matrices .
Q. What methodologies are recommended for validating this compound as an internal standard in novel analytical workflows (e.g., ambient ionization MS)?
- Ion Suppression Tests: Compare signal intensity of this compound in pure solvent vs. matrix extracts.
- Cross-Platform Validation: Replicate analyses using LC-MS/MS, DESI-MS, and MALDI-MS to assess consistency.
- Limit of Quantification (LOQ): Establish LOQ using serial dilutions and verify with inter-laboratory comparisons .
Q. How should researchers address discrepancies in environmental fate studies where this compound degradation rates diverge from theoretical models?
- Photolysis Experiments: Expose this compound to UV light (290–400 nm) and compare degradation kinetics with non-deuterated oxybenzone using pseudo-first-order models.
- Quantum Mechanical Calculations: Simulate deuterium’s impact on bond dissociation energies to explain rate differences.
- Field Validation: Deploy passive samplers in aquatic systems and correlate lab-derived half-lives with in-situ data .
Methodological Guidelines
Designing a Robust QA/QC Protocol for this compound-Based Studies
- Calibration Curve: Use at least six concentration points, spanning three orders of magnitude.
- Batch Controls: Include a deuterated surrogate (e.g., benzophenone-d10) to monitor batch-to-batch variability.
- Blind Replicates: Analyze 10% of samples in duplicate to assess precision .
Interpreting Contradictory Data in Cross-Laboratory Reproducibility Trials
- Metadata Reporting: Document instrument parameters (e.g., collision energy, source temperature) and column lot numbers.
- Statistical Harmonization: Apply mixed-effects models to separate technical variability from true biological/chemical differences.
- Open Data Practices: Share raw spectra and processing scripts via repositories to enable third-party validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
